No Potency Data Against NK2 or NK3 Receptors Despite Class Patent
A patent by Sanofi-Aventis claims piperidinecarboxamide derivatives with high affinity for human NK2 and NK3 receptors, but 4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is not listed among the exemplified compounds and no IC50 or Ki values are reported for it [1]. The closest related concept (a general Markush formula) has no quantitative comparator data for this specific molecule.
| Evidence Dimension | Receptor binding affinity (NK2/NK3) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | General class: 'very high affinity' for NK2 and NK3 receptors (patent claim, no specific compounds quantified for this structure) |
| Quantified Difference | Cannot be calculated; data absent |
| Conditions | Human NK2 and NK3 receptor binding assays (described in patent US20080261976) |
Why This Matters
Without target affinity, the compound cannot be positioned relative to known NK2/NK3 antagonists for any therapeutic or research selection.
- [1] Sanofi-Aventis. (2008). NOVEL PIPERIDINECARBOXAMIDE DERIVATIVES, METHOD FOR PREPARING SAME AND PHARMACEUTICAL COMPOSITIONS CONTAINING SAME. US Patent Application 20080261976. View Source
